molecular formula C7H3BrF3I B1521513 1-Bromo-2-iodo-4-(trifluoromethyl)benzene CAS No. 640280-28-0

1-Bromo-2-iodo-4-(trifluoromethyl)benzene

Cat. No. B1521513
M. Wt: 350.9 g/mol
InChI Key: NBSGEAPKXCFNTH-UHFFFAOYSA-N
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Description

1-Bromo-2-iodo-4-(trifluoromethyl)benzene is a chemical compound with the CAS Number: 640280-28-0 . It has a molecular weight of 350.9 . The compound appears as a colorless to yellow-brown solid or liquid .


Molecular Structure Analysis

The InChI code for 1-Bromo-2-iodo-4-(trifluoromethyl)benzene is 1S/C7H3BrF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

This compound is stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C . The compound is a colorless to yellow-brown solid or liquid .

Scientific Research Applications

1. Synthesis and Application of Trifluoromethylpyridines

  • Summary of Application: Trifluoromethylpyridines (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application: The synthesis and applications of TFMP involve various chemical reactions. For instance, 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF), which can be used to produce several commercial products, is obtained as a minor product .
  • Results or Outcomes: More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. Mizoroki-Heck Reaction

  • Summary of Application: 4-Iodobenzotrifluoride is used as a substrate with an electron-deficient aromatic ring during the Mizoroki-Heck reaction with acrylic acid .
  • Methods of Application: The Mizoroki-Heck reaction is a type of palladium-catalyzed carbon-carbon cross-coupling reaction, which combines an aryl halide with an alkene .
  • Results or Outcomes: The reaction affords 4-trifluoromethylcinnnamic acid .

Safety And Hazards

The compound has been classified with the signal word “Warning” and is associated with the hazard statements H315-H319-H335 . These statements indicate that the compound may cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335). The precautionary statements P261-P305+P351+P338 advise avoiding breathing dust/fume/gas/mist/vapors/spray and, in case of contact with eyes, rinsing cautiously with water for several minutes .

properties

IUPAC Name

1-bromo-2-iodo-4-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrF3I/c8-5-2-1-4(3-6(5)12)7(9,10)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSGEAPKXCFNTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)I)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrF3I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60673779
Record name 1-Bromo-2-iodo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.90 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-2-iodo-4-(trifluoromethyl)benzene

CAS RN

640280-28-0
Record name 1-Bromo-2-iodo-4-(trifluoromethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60673779
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

2-Bromo-5-(trifluoromethyl)-iodobenzene was synthesized from 2-bromo-5-(trifluoromethyl)benzeneamine according to the procedure described for Example 86. Diethyl [2-bromo-5-(trifluoromethyl)phenyl]difluoromethylphosphonate was synthesized from 2-bromo-5-(trifluoromethyl)-iodobenzene according to Example 25 except that chlorotrimethylsilane (several drops) was used in place of acetic acid. Compound 87 was synthesized according to procedures similar to those of Example 40 from this corresponding diethyl phosphonate. MS (ES−): m/z 353.0, 355.0 (M−H). 1H NMR: (DMSO-d6, 400 MHz) δ 7.94 (d, J=8.2, 1H), 7.90 (s, 1H), 7.68 (d, J=8.2, 1H).
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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